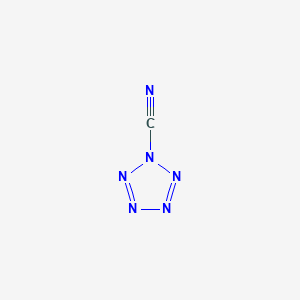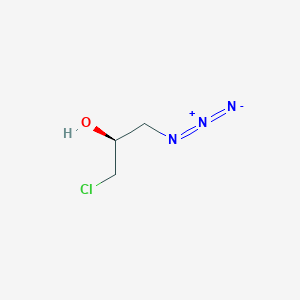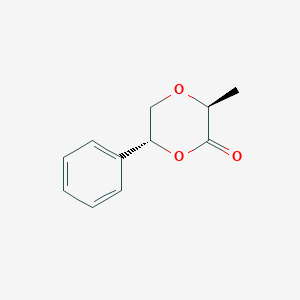![molecular formula C12H16O3S B12538489 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- CAS No. 676123-23-2](/img/structure/B12538489.png)
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes under specific reaction conditions . The reaction typically requires the presence of a catalyst, such as iron(III) bromide, to facilitate the formation of the benzodioxole ring .
Industrial Production Methods: In industrial settings, the production of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound is studied for its potential biological activities, including its role as an enzyme inhibitor . In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties . Additionally, the compound finds applications in the industry as a precursor for the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound is known to act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . This inhibition can lead to changes in cellular functions and physiological responses . The compound’s molecular structure allows it to bind to enzyme active sites, thereby blocking their activity and modulating biological pathways .
Comparación Con Compuestos Similares
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- can be compared with other similar compounds, such as 1,3-Benzodioxole, 5-(1-propenyl)- and 1,3-Benzodioxole, 5-(1,1-dimethylethyl)- . These compounds share a similar benzodioxole core structure but differ in their substituents, which can influence their chemical properties and applications .
Propiedades
Número CAS |
676123-23-2 |
|---|---|
Fórmula molecular |
C12H16O3S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
5-(tert-butylsulfinylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)16(13)7-9-4-5-10-11(6-9)15-8-14-10/h4-6H,7-8H2,1-3H3 |
Clave InChI |
DHOJDZVOHQNAHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)

![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)

![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)

![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)

